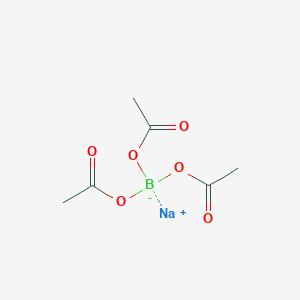

Sodium triacetoxyborohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Sodium triacetoxyborohydride serves as a valuable reducing agent in organic chemistry. Its ability to react with carbonyl groups (C=O) facilitates the conversion of various functional groups. Studies have shown its effectiveness in reductions like:

These reduction reactions are crucial steps in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry

Research suggests potential therapeutic applications for sodium triacetoxyborohydride. Studies have explored its role in:

- Blood Pressure Reduction: Some studies in mice indicate its ability to lower blood pressure . However, further investigation is needed to understand its mechanisms and potential clinical applications.

- Neuroprotection: Research suggests a possible neuroprotective effect by scavenging free radicals in brain cells . However, more research is required to determine its efficacy and safety in this context.

Sodium triacetoxyborohydride is a chemical compound with the formula Na(CH₃COO)₃BH, often referred to as sodium triacetoxyhydroborate. It is a white, hygroscopic solid that serves primarily as a mild reducing agent in organic synthesis, particularly for the reductive amination of aldehydes and ketones. This compound is synthesized through the protonolysis of sodium borohydride with acetic acid, resulting in a product that retains the reducing properties of borohydrides while being less reactive than its counterparts like sodium borohydride and sodium cyanoborohydride .

Sodium triacetoxyborohydride is particularly effective in the reductive amination of aldehydes and ketones. The typical reaction can be summarized as follows:

- Reductive Amination: The compound reacts with aldehydes or ketones in the presence of amines to form amines through the formation of imines or enamines, followed by reduction .

- Selectivity: It selectively reduces aldehydes but shows limited reactivity towards most ketones, making it suitable for reactions where ketone reduction is undesirable .

- Compatibility: The reagent can be used in the presence of various functional groups, including acid-sensitive groups, making it versatile for complex organic syntheses .

Sodium triacetoxyborohydride can be synthesized through the following method:

- Protonolysis Reaction: Sodium borohydride reacts with acetic acid:

This reaction produces sodium triacetoxyborohydride along with hydrogen gas, which necessitates careful handling under inert conditions to prevent flammability issues .

Sodium triacetoxyborohydride finds several applications in organic chemistry:

- Reductive Amination: It is widely used for synthesizing amines from aldehydes and ketones.

- Reduction of Enamines: The compound can reduce enamines effectively, allowing for diverse synthetic pathways .

- Pharmaceutical Synthesis: Its mild nature makes it suitable for drug development processes where harsh conditions might lead to unwanted side reactions .

Studies on sodium triacetoxyborohydride have shown that it interacts favorably with various substrates under mild conditions. Notably:

- Reactivity with Functional Groups: It can operate in environments containing sensitive functional groups without causing degradation .

- Comparison with Other Reductants: Sodium triacetoxyborohydride has been shown to yield higher product purity and fewer side products compared to other reductive agents like sodium cyanoborohydride and borane-pyridine systems .

Sodium triacetoxyborohydride shares similarities with other borohydrides but exhibits unique characteristics that make it particularly useful:

| Compound | Reducing Strength | Solubility | Selectivity | Toxicity |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | Mild | Soluble in DMF | Aldehydes preferred | Moderate (LD50 = 500 mg/kg) |

| Sodium borohydride | Strong | Soluble in water | Aldehydes and ketones | Low (LD50 = 2000 mg/kg) |

| Sodium cyanoborohydride | Moderate | Soluble in water | Aldehydes and ketones | Moderate (LD50 = 500 mg/kg) |

| Tetramethylammonium triacetoxyborohydride | Mild | Soluble in DMF | Aldehydes preferred | Moderate |

Unique Aspects

UNII

GHS Hazard Statements

H228 (73.68%): Flammable solid [Danger Flammable solids];

H242 (73.68%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H260 (94.74%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (78.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (94.74%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard